Histidine methyl ester
CAS No.: 1499-46-3
Cat. No.: VC20923862
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1499-46-3 |
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Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Standard InChI | InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Standard InChI Key | BXRMEWOQUXOLDH-LURJTMIESA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CN=CN1)N |
SMILES | COC(=O)C(CC1=CN=CN1)N |
Canonical SMILES | COC(=O)C(CC1=CN=CN1)N |
Chemical Structure and Classification
Basic Structural Features
Histidine methyl ester contains the characteristic amino acid backbone with an imidazole side chain, distinguished by the methyl esterification of the carboxylic acid group. The basic chemical structure exhibits the following characteristics:
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Molecular Formula: C₇H₁₁N₃O₂
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Molecular Weight: 169.18 g/mol
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Key Functional Groups: Imidazole ring, primary amine, methyl ester
The imidazole ring, characteristic of histidine derivatives, provides unique chemical properties and reactivity that contribute to its biological importance and research applications.
Stereochemistry and Isomers
Histidine methyl ester exists in two primary stereoisomeric forms:
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L-Histidine methyl ester: The naturally occurring form with (S) configuration, corresponding to the L-amino acid configuration
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D-Histidine methyl ester: The enantiomer with (R) configuration
The stereochemical designation is critical for biological activity, as most enzymatic systems preferentially recognize the L-form, mirroring the stereoselectivity observed with the parent amino acid histidine.
Common Derivatives and Salt Forms
Several important derivatives of histidine methyl ester are utilized in research and commercial applications:
Physical and Chemical Properties
General Physicochemical Properties
The physical and chemical properties of histidine methyl ester and its dihydrochloride salt are summarized in the following table:
Solubility and Stability
Histidine methyl ester dihydrochloride demonstrates specific solubility characteristics important for its research applications:
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Solubility: Readily soluble in water, dimethyl sulfoxide (DMSO), and methanol
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Stability Concerns: Highly hygroscopic, requiring storage under dry, inert gas conditions
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Storage Recommendations: Should be stored in tightly sealed containers, under dry inert gas, in cool, dry conditions
The compound shows incompatibility with oxidizing agents, which should be considered when designing experimental protocols involving this reagent .
Spectroscopic Data
Spectroscopic data for histidine methyl ester has been documented through various analytical techniques:
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¹³C NMR: Spectral data available in reference databases indicating characteristic carbon resonances
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Mass Spectrometry: GC-MS data shows prominent fragments with m/z peaks of 82, 110, and 81
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InChI Key: BXRMEWOQUXOLDH-LURJTMIESA-O (for the protonated form)
Synthetic Routes and Preparation
The preparation of histidine methyl ester typically involves esterification of histidine under acidic conditions. The dihydrochloride salt is predominantly prepared through:
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Reaction of L-histidine with methanol in the presence of thionyl chloride or hydrogen chloride
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Purification through recrystallization to yield the dihydrochloride salt
Commercial preparations typically achieve high purity levels (≥97-98%) as determined by HPLC and other analytical methods .
Applications in Research and Industry
Biochemical Research
Histidine methyl ester serves as an important tool in various biochemical research applications:
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Enzymatic Assays: Functions as a substrate in studies of enzyme kinetics and mechanisms, particularly for enzymes involving histidine residues
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Metabolic Studies: Utilized in investigating histidine metabolism and related biological processes
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Structural Biology: Employed in protein structure-function relationship studies, particularly those involving histidine-containing active sites
Pharmaceutical Development
The compound has significant applications in pharmaceutical research and development:
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Drug Targeting: Used in developing drugs targeting histamine-related pathways
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Peptide Synthesis: Serves as a building block in the synthesis of bioactive peptides and peptide-based therapeutics
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Allergy Treatment Research: Contributes to research on treatments for allergies and related conditions
Specialized Synthetic Applications
Several specific synthetic applications have been documented:
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Preparation of L-(+)-Ergothioneine: Serves as a key precursor in the synthesis of this naturally occurring antioxidant
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Metal-Chelating Ligand Synthesis: Used to create N-methacryloyl-(L)-histidine methyl ester through reaction with methacryloyl chloride
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Imidazopyridine Derivatives: Employed in Pictet-Spengler reactions with various aldehydes to form imidazopyridine compounds
Additional Applications
Other notable applications include:
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Cell Culture Media: Added to culture media formulations to support cell growth and proliferation
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Nutritional Supplements: Incorporated into dietary supplements for potential benefits in muscle recovery and metabolic health
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Analytical Chemistry: Used in chromatographic techniques for amino acid and peptide identification
Biological Activity and Mechanisms
Enzyme Inhibition
One of the most significant biological activities of histidine methyl ester is its role as an irreversible histidine decarboxylase inhibitor . This property makes it valuable in:
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Research on histamine synthesis and metabolism
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Studies of allergic responses and inflammation
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Investigation of histamine-related pathways in various physiological processes
Effects on Protein Function
The compound's structural similarity to histidine allows it to interact with various protein systems:
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Methylation Effects: Enables investigation of how methylation impacts protein function and stability
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Histidine-Dependent Enzymes: Interacts with enzymes relying on histidine residues in their active sites
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Protein Structure Studies: Used to probe the role of histidine residues in protein structure and function
Current Research Applications and Findings
Recent research involving histidine methyl ester has expanded our understanding of its potential applications:
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Kinetic Resolution Studies: The thioamide-modified 1-methyl-histidine methyl ester has been utilized in the kinetic resolution of racemic alcohols, demonstrating its utility in asymmetric synthesis applications
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Radioimmunoassay Development: Derivatives containing histidine methyl ester have been developed for direct iodination in steroid radioimmunoassays, offering advantages over traditional histamine-containing compounds
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Gas-Phase Structure Studies: Research has investigated the gas-phase structure of protonated histidine methyl ester using H/D exchange experiments and quantum chemical calculations, providing insights into its bonding and structural characteristics
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